2,4-Bis((2,6-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)benzenesulphonic acid
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Overview
Description
2,4-Bis((2,6-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)benzenesulphonic acid is a complex organic compound with the molecular formula C30H20N10O11S. It is known for its vibrant color properties, making it a significant compound in the dye industry. The compound is characterized by its azo groups, which are responsible for its chromophoric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis((2,6-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)benzenesulphonic acid typically involves the diazotization of 4-nitroaniline followed by coupling with 2,6-dihydroxybenzene. The reaction conditions often require acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis((2,6-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically target the azo groups, converting them into amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2,4-Bis((2,6-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)benzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the textile industry as a dye.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its function as a dye and pH indicator. The molecular targets include various enzymes and proteins that interact with the azo groups, leading to changes in their activity or structure.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis((2,6-dihydroxy-3-((4-methylphenyl)azo)phenyl)azo)benzenesulphonic acid
- 2,4-Bis((2,6-dihydroxy-3-((4-chlorophenyl)azo)phenyl)azo)benzenesulphonic acid
Uniqueness
2,4-Bis((2,6-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)benzenesulphonic acid is unique due to the presence of nitro groups, which enhance its chromophoric properties and make it more effective as a dye compared to its analogs with different substituents.
Properties
CAS No. |
85959-46-2 |
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Molecular Formula |
C30H20N10O11S |
Molecular Weight |
728.6 g/mol |
IUPAC Name |
2,4-bis[[2,6-dihydroxy-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C30H20N10O11S/c41-24-12-10-21(34-31-16-1-6-19(7-2-16)39(45)46)29(43)27(24)37-33-18-5-14-26(52(49,50)51)23(15-18)36-38-28-25(42)13-11-22(30(28)44)35-32-17-3-8-20(9-4-17)40(47)48/h1-15,41-44H,(H,49,50,51) |
InChI Key |
LACCTZFLEKWPTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C(=C(C=C2)O)N=NC3=CC(=C(C=C3)S(=O)(=O)O)N=NC4=C(C=CC(=C4O)N=NC5=CC=C(C=C5)[N+](=O)[O-])O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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